

Boc-L-aspartic acid beta-benzyl ester molecular weight

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Compound of Interest

Compound Name: *N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester*

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An In-depth Technical Guide to Boc-L-aspartic acid β -benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-aspartic acid β -benzyl ester, also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-Asp(OBzl)-OH, is a critical amino acid derivative employed extensively in synthetic chemistry. Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α -amine and a benzyl ester (OBzl) on the side-chain carboxyl group, makes it an indispensable building block in solid-phase peptide synthesis (SPPS) and the development of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its strategic importance in modern drug discovery and development.

Core Chemical and Physical Properties

Boc-L-Asp(OBzl)-OH is a white to off-white crystalline powder. The strategic placement of the Boc and benzyl protecting groups allows for selective deprotection, a cornerstone of the widely used Boc/Bzl strategy in peptide synthesis.^{[1][2]} The benzyl group enhances stability and solubility in organic solvents, while the Boc group provides robust protection for the α -amine under various coupling conditions.^[1]

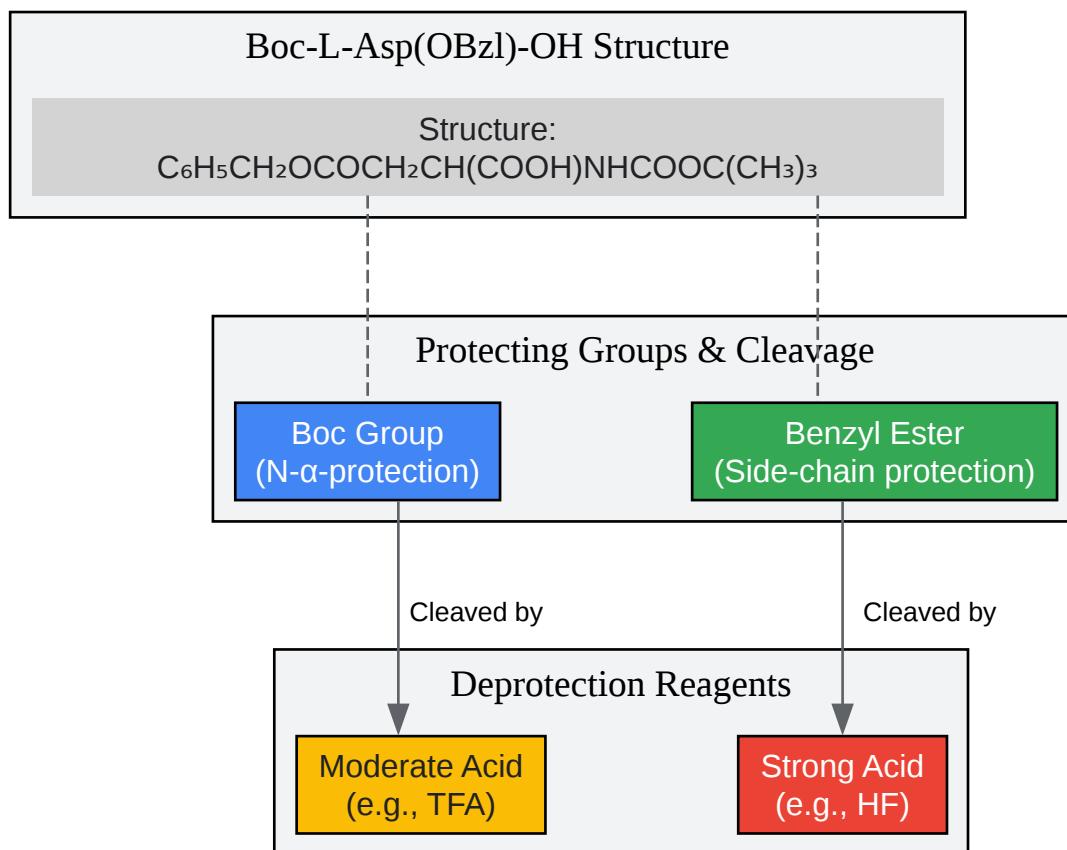
All essential quantitative data for Boc-L-aspartic acid β -benzyl ester are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	323.34 g/mol	[3][4]
Molecular Formula	$C_{16}H_{21}NO_6$	[3][5]
CAS Number	7536-58-5	[4][5][6]
Appearance	White or off-white powder	[5]
Melting Point	96-105 °C	[5][6]
Purity (HPLC)	$\geq 98.5\%$	[5]
Optical Rotation $[\alpha]D^{20}$	+7.5° to +9.5° (c=2% in Acetic Acid)	[5]
Storage Temperature	0-8 °C	[5]

Strategic Importance in Synthesis

The primary application of Boc-L-Asp(OBzl)-OH is in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy.[7] This methodology relies on graduated acid lability: the N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain benzyl ester and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[8][9]

This selective deprotection is crucial for the stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the integrity of the final product. The compound serves as a key building block for incorporating aspartic acid residues into peptides, which are fundamental components of many pharmaceuticals and biologically active compounds.[1]



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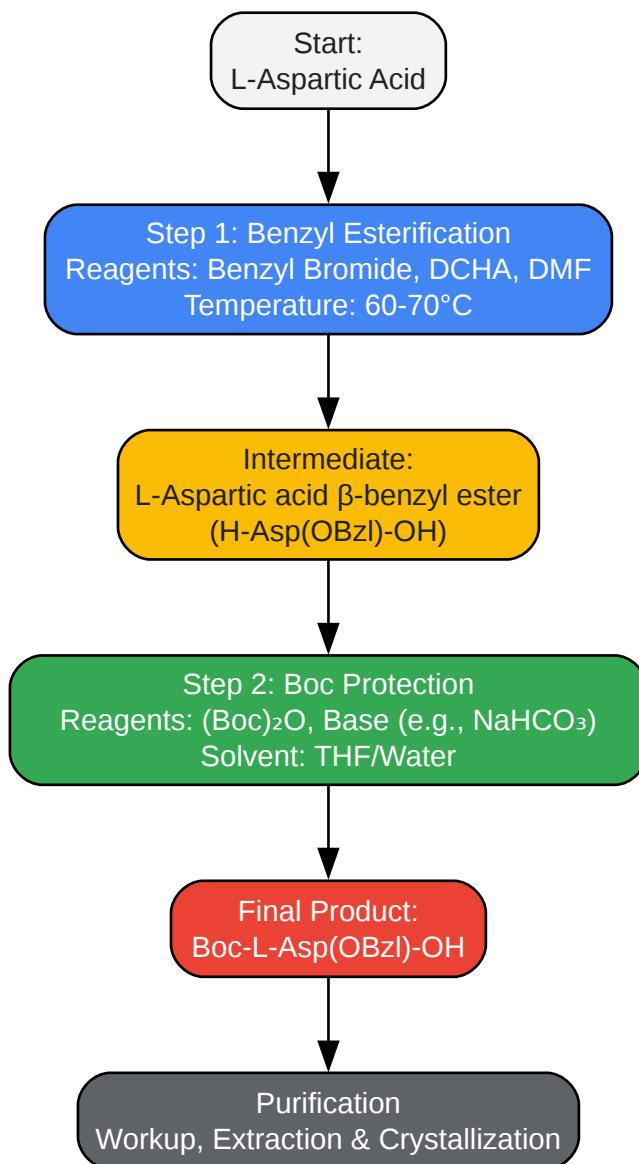
Figure 1. Logical relationship of protecting groups and their selective cleavage reagents.

Experimental Protocols

Detailed methodologies for the synthesis and application of Boc-L-Asp(OBzl)-OH are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and substrate scales.

Protocol for Synthesis of Boc-L-aspartic acid β -benzyl ester

The synthesis is a two-step process starting from L-aspartic acid. First, the side-chain β -carboxyl group is selectively esterified with benzyl alcohol. Second, the α -amino group is protected with a Boc group.



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Figure 2. Workflow for the synthesis of Boc-L-aspartic acid β-benzyl ester.

Step 1: Synthesis of L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH) This protocol is adapted from a procedure involving a boroxazolidinone intermediate, followed by benzylation.[10]

- Materials: L-aspartic acid, triethylborane (1M in THF), dicyclohexylamine (DCHA), benzyl bromide, dimethylformamide (DMF), ethyl acetate (EtOAc), water, magnesium sulfate ($MgSO_4$).
- Procedure:

- Suspend finely powdered L-aspartic acid (10 mmol) in THF (10 mL).
- Add 1M triethylborane solution in THF (12 mL) and stir until the amino acid dissolves completely (approx. 30 min) to form the boroxazolidinone derivative.
- Filter the solution if necessary and remove the solvent under reduced pressure.
- Dissolve the resulting residue (10 mmol) in DMF (10 mL) and add DCHA (50 mmol).
- Heat the mixture to 60-70°C and add benzyl bromide (10 mmol).
- After 5 minutes, cool the mixture. Filter off the precipitated DCHA·HBr salt.
- Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry over MgSO₄.
- Concentrate the solution and precipitate the hydrochloride salt with gaseous HCl.
- Dissolve the salt in water and neutralize with triethylamine (TEA) to precipitate the final product, H-Asp(OBzl)-OH.

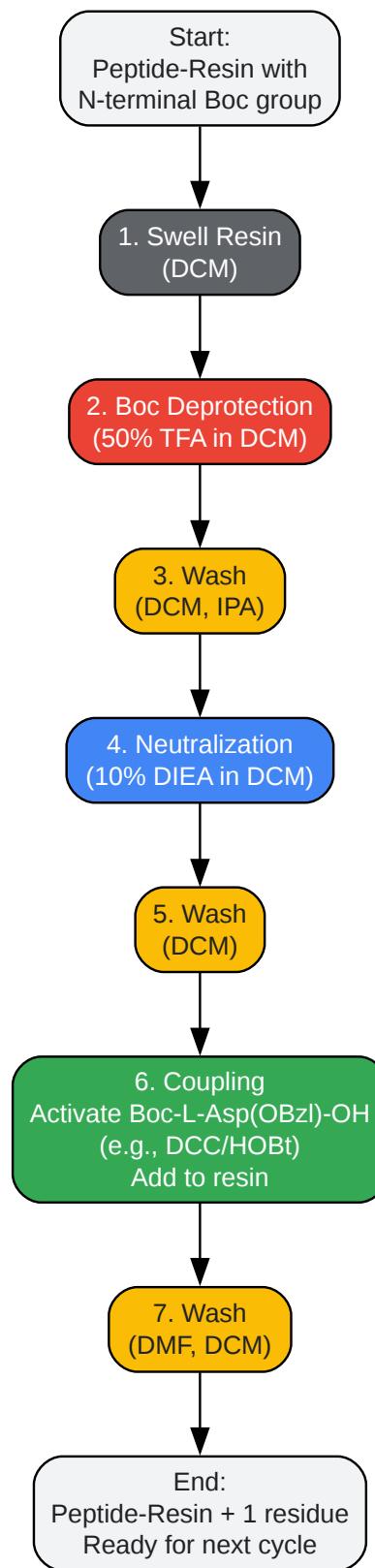
Step 2: N-Boc Protection This is a standard procedure for Boc protection of an amino acid.[\[3\]](#) [\[11\]](#)[\[12\]](#)

- Materials: H-Asp(OBzl)-OH, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate.
- Procedure:
 - Dissolve H-Asp(OBzl)-OH (10 mmol) in a mixture of THF (20 mL), water (20 mL), and NaHCO₃ (20 mmol).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add (Boc)₂O (11 mmol) to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion (monitored by TLC).

- Remove the THF under reduced pressure.
- Adjust the pH of the remaining aqueous layer to 2-3 with dilute HCl.
- Extract the product into ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and evaporate the solvent to yield the crude product.
- Purify the product by crystallization from ethyl acetate/hexane.

Protocol for Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for coupling Boc-L-Asp(OBzl)-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)**Figure 3.** Standard workflow for one cycle in Boc-SPPS.

- Materials: Peptide-resin, dichloromethane (DCM), trifluoroacetic acid (TFA), isopropanol (IPA), diisopropylethylamine (DIEA), N,N-dimethylformamide (DMF), Boc-L-Asp(OBzl)-OH, coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBr)).
- Procedure:
 - Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
 - Boc Deprotection:
 - Drain the DCM. Add a solution of 50% TFA in DCM. Agitate for 1-2 minutes (pre-wash) and drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]
 - Drain the TFA solution.
 - Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.
 - Neutralization:
 - Add a solution of 10% DIEA in DCM to the resin.
 - Agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine. Repeat once.[14]
 - Washing: Wash the resin with DCM (3x) to remove excess base.
 - Amino Acid Coupling:
 - In a separate vessel, pre-activate Boc-L-Asp(OBzl)-OH (3-4 equivalents relative to resin loading) with DCC (1 eq) and HOBr (1 eq) in DMF or DCM for 15-20 minutes at 0°C.
 - Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
 - Add the activated amino acid solution to the resin.

- Agitate the mixture at room temperature for 1-2 hours or until a negative ninhydrin test indicates reaction completion.[14]
- Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next synthesis cycle.

Protocol for Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin, and the side-chain benzyl ester is removed simultaneously. This requires strong acid conditions.

- Materials: Dried peptide-resin, anhydrous hydrogen fluoride (HF), anisole (scavenger), specialized HF cleavage apparatus.
- Procedure:
 - Preparation: Place the thoroughly dried peptide-resin in the reaction vessel of an HF apparatus. Add a scavenger such as anisole (1 mL per 100 mg of resin) to trap reactive carbocations generated during cleavage.[13]
 - HF Condensation: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
 - Cleavage Reaction: Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel. Allow the mixture to stir at 0°C for 1 hour.[8][13]
 - HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
 - Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
 - Isolation and Purification: Filter and wash the crude peptide with cold ether. Dissolve the peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize. The crude peptide can then be purified using reverse-phase HPLC.

Conclusion

Boc-L-aspartic acid β -benzyl ester is a cornerstone of synthetic peptide chemistry. Its well-defined properties and the graduated acid lability of its protecting groups provide chemists with a reliable and versatile tool for constructing complex peptide sequences. A thorough understanding of the experimental protocols for its synthesis, application in SPPS, and final cleavage is essential for researchers and professionals aiming to innovate in drug development and biochemical research. While the Boc/Bzl strategy is a classic methodology, its robustness ensures its continued relevance in the production of therapeutic peptides and other advanced biomolecules.

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